molecular formula C7H13NO4 B12440233 3-Hydroxy-2-(2-methylpropanamido)propanoic acid

3-Hydroxy-2-(2-methylpropanamido)propanoic acid

Katalognummer: B12440233
Molekulargewicht: 175.18 g/mol
InChI-Schlüssel: QSEFPFCSTSMYJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-2-(2-methylpropanamido)propanoic acid, also known as (2S)-3-hydroxy-2-(2-methylpropanamido)propanoic acid, is a compound with the molecular formula C7H13NO4 and a molecular weight of 175.18 g/mol . This compound is characterized by the presence of a hydroxyl group, an amide group, and a propanoic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(2-methylpropanamido)propanoic acid typically involves the reaction of L-serine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-2-(2-methylpropanamido)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 3-Hydroxy-2-(2-methylpropanamido)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play crucial roles in binding to enzymes and receptors, influencing their activity and function. The compound can act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Hydroxy-2-(2-methylpropanamido)butanoic acid: Similar structure but with an additional carbon in the backbone.

    2-Hydroxy-3-(2-methylpropanamido)propanoic acid: Similar structure but with the hydroxyl and amide groups swapped.

    3-Hydroxy-2-(2-ethylpropanamido)propanoic acid: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

3-Hydroxy-2-(2-methylpropanamido)propanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C7H13NO4

Molekulargewicht

175.18 g/mol

IUPAC-Name

3-hydroxy-2-(2-methylpropanoylamino)propanoic acid

InChI

InChI=1S/C7H13NO4/c1-4(2)6(10)8-5(3-9)7(11)12/h4-5,9H,3H2,1-2H3,(H,8,10)(H,11,12)

InChI-Schlüssel

QSEFPFCSTSMYJB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)NC(CO)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.